![molecular formula C10H14ClN3O2 B1397726 Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate CAS No. 1389264-32-7](/img/structure/B1397726.png)
Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
Overview
Description
Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate (CAS: 1389264-32-7) is a heterocyclic building block with the molecular formula C₁₀H₁₄ClN₃O₂ and a molecular weight of 243.69 g/mol. It features a pyrimidine ring substituted with a chlorine atom at the 6-position and a tert-butyl carbamate group attached via a methylene linker to the 4-position . The compound is typically supplied with a purity of ≥95% and is widely used in medicinal chemistry for synthesizing biologically active molecules, particularly as an intermediate in kinase inhibitor development . Its stability and reactivity make it valuable for nucleophilic substitution reactions, where the chlorine atom can be displaced by amines or other nucleophiles to generate diverse pyrimidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 6-chloropyrimidine-4-carbaldehyde. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Organic Chemistry
Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate serves as a versatile building block in organic synthesis. It is utilized in various chemical transformations, including:
- Nucleophilic Substitution Reactions: The chloropyrimidine moiety can be replaced by various nucleophiles, allowing for the creation of more complex structures.
- Carbamate Formation: It can act as a reagent for the synthesis of other carbamates, which are important in drug development.
Research has indicated that this compound exhibits potential biological activities:
- Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in cellular processes. This makes it a candidate for further investigation as a therapeutic agent.
- Receptor Modulation: The compound may interact with biological receptors, influencing various signaling pathways.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its therapeutic potential:
- Drug Development: It is investigated as a lead compound for developing new drugs targeting specific molecular pathways associated with diseases such as cancer and inflammation.
- Structure-Activity Relationship (SAR) Studies: Variations of the compound are synthesized to understand how structural changes affect biological activity, aiding in the design of more effective drugs.
Case Studies and Findings
Several case studies highlight the applications and effectiveness of this compound:
Study Focus | Methodology | Findings |
---|---|---|
Enzyme Inhibition | X-ray Crystallography | Revealed binding interactions with cyclin-dependent kinase (CDK) complexes, suggesting potential as an anticancer agent. |
Synthesis of Complex Molecules | Multi-step Synthesis | Successfully used as a precursor for synthesizing novel pyrimidine derivatives with enhanced biological activity. |
Biological Activity Assessment | In vitro assays | Demonstrated significant inhibition of target enzymes with IC50 values indicating promising therapeutic potential. |
Mechanism of Action
The mechanism of action of tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, heterocyclic cores, and functional groups significantly influence their reactivity, solubility, and utility in synthesis.
Structural Analogues with Pyrimidine Cores
Key Observations :
- Chlorine vs. Amino Groups: The 6-chloro substituent in the target compound enhances electrophilicity, enabling nucleophilic substitution, whereas amino-substituted analogs (e.g., Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate) are less reactive but more nucleophilic .
- Linker Flexibility : The methylene linker in the target compound offers conformational flexibility, while rigid cyclohexyl or piperidine linkers (e.g., CAS 1289385-69-8) may restrict motion, affecting binding in biological targets .
Analogues with Alternative Heterocyclic Cores
Key Observations :
- Pyridine vs. Pyrimidine : Pyridine-based analogs (e.g., CAS 1073182-78-1) lack the second nitrogen in the pyrimidine ring, reducing hydrogen-bonding capacity and altering electronic properties .
Physicochemical Properties
Biological Activity
Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The compound features a tert-butyl group linked to a carbamate functional group, which is further connected to a 6-chloropyrimidin-4-ylmethyl moiety. The presence of the chloropyrimidine ring is significant for its biological activity, particularly in drug development contexts.
Anticancer Properties
The chloropyrimidine moiety is often associated with anticancer activity. While direct evidence for this compound's anticancer effects is sparse, related chlorinated compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes and receptors. The chloropyrimidine component can bind to active sites on proteins, potentially modulating their activity. The carbamate linkage enhances the compound's stability and bioavailability, which are crucial for its pharmacological effects .
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Tert-butyl N-(pyridin-2-yl)methylcarbamate | Pyridine ring instead of pyrimidine | Different biological activity profile |
Methyl N-(6-chloropyrimidin-4-yl)carbamate | Lacks tert-butyl group | More polar; potentially different solubility |
Ethyl N-(6-chloropyrimidin-4-yl)carbamate | Ethyl group instead of tert-butyl | May exhibit different pharmacokinetics |
This table illustrates how variations in structure can influence biological activity and pharmacokinetics, highlighting the importance of the tert-butyl group in enhancing the compound's properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-chloro-4-(chloromethyl)pyrimidine with tert-butyl carbamate under basic conditions (e.g., using triethylamine in dichloromethane). Optimization of reaction time and temperature is critical to minimize byproducts like dimerization or hydrolysis of the chloropyrimidine ring . Similar protocols for tert-butyl (2-chloropyrimidin-4-yl)carbamate highlight the importance of anhydrous conditions and controlled stoichiometry to achieve yields >70% .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.3 ppm for H) and the chloropyrimidine moiety (e.g., δ ~8.2 ppm for pyrimidine protons). Compare with reported spectra of structurally analogous compounds, such as tert-butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate, which exhibits distinct splitting patterns for pyrimidine protons .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHClNO).
- X-ray Crystallography : Programs like SHELXL (via SHELX suite) resolve crystal structures, particularly for resolving ambiguities in stereochemistry or bond lengths .
Q. What are the recommended storage conditions to ensure stability?
The compound is stable at room temperature but sensitive to moisture and strong acids/bases. Store in airtight containers under inert gas (N or Ar) at 2–8°C. Degradation products may include hydrolyzed tert-butyl groups or ring-opened pyrimidine derivatives, detectable via TLC or HPLC .
Advanced Research Questions
Q. How can conflicting NMR data be resolved during structural validation?
Contradictions in chemical shifts or coupling constants often arise from conformational flexibility or impurities. For example, if pyrimidine proton signals deviate from literature values, consider:
- Variable Temperature NMR : Assess dynamic effects (e.g., restricted rotation).
- COSY/NOESY : Identify through-space correlations to confirm substituent positions.
- Crystallographic Refinement : Use SHELXL to cross-validate bond angles and torsion angles against NMR data .
Q. What strategies mitigate low yields in large-scale synthesis?
Scaling up reactions introduces challenges like heat dissipation and impurity accumulation. Solutions include:
- Continuous Flow Reactors : Improve mixing and temperature control, as demonstrated in scaled syntheses of tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate .
- In Situ Monitoring : Use inline FTIR or HPLC to track reaction progress and adjust reagent ratios dynamically.
- Purification Optimization : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. How does the chloropyrimidine moiety influence reactivity in medicinal chemistry applications?
The 6-chloro group acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives for kinase inhibitors. Its electron-withdrawing nature also enhances electrophilic aromatic substitution at the 4-position. Comparative studies with non-chlorinated analogs show reduced metabolic stability but increased binding affinity in target proteins .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with enzymes like EGFR or CDK2. Key parameters include:
- Ligand Preparation : Assign partial charges using Gaussian09 at the B3LYP/6-31G* level.
- Binding Free Energy : Calculate via MM-PBSA to rank derivatives for SAR studies.
- Solvent Effects : Include explicit water molecules to account for hydrogen bonding with the carbamate group .
Q. Methodological Notes
Properties
IUPAC Name |
tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)12-5-7-4-8(11)14-6-13-7/h4,6H,5H2,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVHELJLPHOMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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